1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
CAS No.: 22190-40-5
Cat. No.: VC2312801
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22190-40-5 |
|---|---|
| Molecular Formula | C11H12BrNO |
| Molecular Weight | 254.12 g/mol |
| IUPAC Name | 1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H12BrNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | BHQKJGRWIRTURN-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)Br |
| Canonical SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)Br |
Introduction
Chemical Identity and Physical Properties
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a brominated quinoline derivative with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . It is registered under the Chemical Abstracts Service (CAS) number 22190-40-5 . The compound features a bromine atom at the 6-position of the tetrahydroquinoline ring system and an acetyl group attached to the nitrogen atom, creating a unique structural arrangement that influences its chemical behavior and applications.
Physical characterization reveals that 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline has a density of 1.454 g/cm³ and a relatively high boiling point of 436.5°C at 760 mmHg . These properties reflect the compound's relatively stable nature and can be attributed to its molecular structure, which includes both polar functional groups and a lipophilic bromine substituent. The physical state at room temperature is typically a solid, though this can vary depending on purity and environmental conditions.
Structural Characteristics
The structure of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline consists of a partially saturated quinoline core with a bromine atom at the 6-position and an acetyl group connected to the nitrogen at position 1. The tetrahydro prefix indicates that four hydrogen atoms have been added to the quinoline structure, specifically at positions 1, 2, 3, and 4, creating a partially saturated heterocyclic system. This partial saturation significantly alters the electronic properties of the compound compared to fully aromatic quinoline derivatives.
The bromine substituent at position 6 introduces both electronic and steric effects that influence the compound's reactivity and physical properties. Electronically, the bromine atom withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less electron-rich. Sterically, the relatively large bromine atom can affect molecular packing and interactions with biological targets. The acetyl group on the nitrogen adds further complexity to the electronic distribution within the molecule and provides a potential reaction site for various transformations.
Table 1: Physical and Chemical Properties of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Synthesis Methods and Procedures
The synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline typically follows a well-established route that involves the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline. This synthetic approach represents a regioselective electrophilic aromatic substitution reaction, where the bromine atom is introduced specifically at the 6-position of the tetrahydroquinoline ring system.
Bromination Process
The bromination process generally employs bromine or a bromine source (such as N-bromosuccinimide or copper(II) bromide) in an appropriate solvent system. The reaction conditions must be carefully controlled to ensure regioselectivity, as the aromatic ring of tetrahydroquinoline has multiple potential sites for bromination. The inherent electronic distribution within the molecule typically directs the bromination to the 6-position, which is the most electronically favored position for electrophilic attack.
A typical procedure might involve dissolving 1-acetyl-1,2,3,4-tetrahydroquinoline in a solvent such as dichloromethane or acetic acid, followed by the dropwise addition of a bromine solution at controlled temperature (usually 0-25°C). The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion.
Purification Techniques
Following the bromination reaction, purification steps are essential to isolate the desired product with high purity. These typically include:
-
Quenching of excess brominating agent with a suitable reducing agent such as sodium thiosulfate
-
Extraction of the organic layer with an appropriate solvent
-
Washing with water and/or aqueous sodium bicarbonate to remove inorganic impurities
-
Drying over anhydrous sodium sulfate or magnesium sulfate
-
Concentration under reduced pressure
-
Purification by column chromatography or recrystallization
Through these purification processes, 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline can be obtained with purities exceeding 98%, making it suitable for further chemical transformations and research applications .
Chemical Reactivity and Transformations
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline exhibits diverse chemical reactivity, particularly due to the presence of both the bromine substituent and the acetyl group. These functional groups serve as handles for various synthetic transformations, making the compound valuable in organic synthesis.
Oxidation and Reduction Reactions
| Reaction Type | Targeted Functionality | Potential Products | Applications |
|---|---|---|---|
| Oxidation | Saturated ring | Partially or fully oxidized derivatives | Synthesis of more rigid analogs |
| Reduction | Acetyl group, Bromine | Deacetylated or debrominated products | Modulation of electronic properties |
| Hydrolysis | Acetyl group | 6-Bromo-1,2,3,4-tetrahydroquinoline | Generation of secondary amine for further functionalization |
| Suzuki Coupling | Bromine substituent | 6-Aryl derivatives | Introduction of diverse aromatic groups |
| Sonogashira Coupling | Bromine substituent | 6-Alkynyl derivatives | Extension of conjugation |
Applications in Chemical Research and Development
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline serves as a versatile intermediate in organic synthesis and medicinal chemistry, with applications spanning multiple research areas. Its unique structural features make it valuable for constructing more complex molecular architectures and for exploring structure-activity relationships in drug discovery efforts.
Role as a Synthetic Intermediate
As a well-defined building block, 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline facilitates the synthesis of more complex molecules through selective functional group transformations. The presence of the bromine atom at position 6 provides a convenient handle for introducing various substituents through cross-coupling reactions, allowing for structural diversification. The acetyl group on the nitrogen atom can be retained, modified, or removed, offering additional flexibility in synthetic design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume